molecular formula C15H13NO2S2 B2724021 N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide CAS No. 2034597-02-7

N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide

Cat. No. B2724021
CAS RN: 2034597-02-7
M. Wt: 303.39
InChI Key: DRIDBKLBPJQZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide” is a furan-carboxamide derivative . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . They have shown significant influence on the anti-influenza activity .


Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves the use of acyl chlorides and heterocyclic amine derivatives . The systematic structure–activity relationship (SAR) studies have demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) has significant influence on the anti-influenza activity .


Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives has been confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The dihedral angle between furan and pyridine rings in these molecules is significant .


Chemical Reactions Analysis

Furan-carboxamide derivatives have shown to be potent inhibitors of the influenza A H5N1 virus . The hit compound 2,5-dimethyl-N-(2-(benzyl)thio)ethyl)furan-3-carboxamide based on a furan scaffold showed micromolar potency against the H5N1 virus .


Physical And Chemical Properties Analysis

The compound crystallizes in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . This is particularly important in the face of rising drug resistance to clinically used anti-infectives .

Antimicrobial Drugs

The compound has potential use in the development of new antimicrobial drugs . The need for new antimicrobial compounds is urgent, as evidenced by the rise in drug resistance to clinically utilized anti-infectives .

Epidemal Growth Factor Receptor Inhibitors

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)furan-3-carboxamide” derivatives have been synthesized and evaluated for their potential as epidemal growth factor receptor (EGFR) inhibitors . EGFR is a protein that plays a crucial role in the growth of cancer cells, and inhibiting it can help slow down or stop the growth of these cells .

Anticancer Agents

The compound has been used in the development of novel indole scaffolds as anticancer agents . These agents target the EGFR, and their cytotoxic activities have been evaluated against several EGFR high-expressed cancer cell lines .

Treatment of Multi-resistant Illnesses

The compound could be used in the treatment of multi-resistant illnesses . With distinct mechanisms of action, new antimicrobial compounds are needed to treat these illnesses .

Development of More Effective and Secure Antimicrobial Agents

The compound could aid in the creation of more effective and secure antimicrobial agents . This is particularly important in combating the enduring issue of microbial resistance .

Mechanism of Action

The mechanism of action of furan-carboxamide derivatives involves inhibition of the influenza A H5N1 virus . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase and butyrylcholinesterase enzymes has been investigated by molecular insertion simulations .

properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(11-4-7-18-9-11)16-6-3-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,4-5,7-10H,3,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIDBKLBPJQZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.